7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

Physicochemical profiling Drug-likeness Solubility optimization

Differentiate your kinase program with this privileged indazole scaffold. The 7-CF₃ group imparts a low pKa (2.47) and strong electron-withdrawing character—unlike 4-, 5-, or 6-positional isomers or 7-halo analogs—directly enhancing aqueous solubility, metabolic stability, and target binding conformation. The C3-carboxylic acid enables efficient amide coupling for focused library synthesis targeting Akt, CDK, and RIPK1. Substituting with other in-class analogs without re-optimization risks failed SAR; choose the validated building block.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 959236-70-5
Cat. No. B1486427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
CAS959236-70-5
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeyAAQQEWUHMVGQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS 959236-70-5) — Core Properties and Structural Identification


7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS 959236-70-5) is a heterocyclic aromatic compound of the indazole class, comprising a benzene ring fused to a pyrazole ring . Its molecular formula is C9H5F3N2O2, with a molecular weight of 230.14 g/mol . The compound features a trifluoromethyl (-CF3) group at the 7-position and a carboxylic acid (-COOH) moiety at the 3-position of the indazole core . Predicted physicochemical properties include a pKa of 2.47±0.10, density of 1.630±0.06 g/cm³, and boiling point of 419.5±40.0 °C . Commercial samples are typically offered at purities of 95–97% .

Why Indazole-3-carboxylic Acids Cannot Be Interchanged: Positional Isomerism and Substituent Effects


Indazole-3-carboxylic acids are not functionally equivalent; substitution pattern and substituent electronic properties profoundly alter physicochemical and pharmacological profiles [1]. The 7-(trifluoromethyl) substitution confers distinct pKa (2.47) and electron-withdrawing characteristics compared to 4-, 5-, or 6-positional isomers , directly impacting solubility, metabolic stability, and target engagement. Furthermore, the presence of the trifluoromethyl group at the 7-position imparts unique steric and electronic effects that influence binding conformation and SAR outcomes in kinase inhibitor design—effects that are not recapitulated by other halogen (e.g., 7-fluoro, 7-chloro, 7-bromo) or unsubstituted analogs . Consequently, substitution of this compound with another in-class analog without re-optimization is scientifically unsound and may lead to divergent or failed experimental results.

Quantitative Differentiation Evidence: 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid vs. Positional and Substituent Analogs


Acidity (pKa) Comparison: Enhanced Ionization vs. 6-CF₃ Isomer

The predicted pKa of 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid (2.47±0.10) is lower than that of the 6-trifluoromethyl positional isomer (pKa ≈ 3.12) , indicating greater acidity and a higher degree of ionization at physiological pH. This difference arises from the proximity of the electron-withdrawing -CF₃ group to the carboxylic acid moiety at the 7-position, which exerts a stronger inductive effect .

Physicochemical profiling Drug-likeness Solubility optimization

Solubility Differentiation: Aqueous Solubility Profile vs. 5-CF₃ Isomer

While direct experimental solubility data for the target compound are not publicly available, the 5-trifluoromethyl positional isomer (CAS 959236-67-0) exhibits a calculated aqueous solubility of 0.23 g/L (0.23 mg/mL) at 25°C . Based on the lower pKa of the 7-isomer, it is predicted to have moderately higher aqueous solubility at pH 7.4 due to greater ionization, though this remains a class-level inference .

Formulation science Drug delivery In vitro assays

Derivatization Versatility: Carboxylic Acid Handle for Amide and Ester Synthesis

The C3-carboxylic acid functionality in 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid enables facile derivatization via amidation, esterification, and other coupling reactions to generate diverse compound libraries . In contrast, analogs lacking the carboxylic acid group (e.g., 7-(trifluoromethyl)-1H-indazole, CAS 885694-00-8) require additional synthetic steps to introduce a functionalizable handle, reducing synthetic efficiency . The combination of the -CF₃ group with the -COOH moiety creates a versatile building block for kinase inhibitor development, where the trifluoromethyl group enhances binding affinity and metabolic stability while the carboxylic acid permits modular diversification [1].

Medicinal chemistry Parallel synthesis Kinase inhibitor design

High-Value Application Scenarios for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS 959236-70-5)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The compound serves as a privileged building block for constructing indazole-based kinase inhibitor libraries. The C3-carboxylic acid enables efficient amide bond formation with diverse amines to generate focused libraries targeting kinases such as Akt, CDK, and RIPK1 [1]. The 7-CF₃ group enhances binding affinity and metabolic stability, making this scaffold particularly suitable for hit-to-lead optimization campaigns .

Formulation and Preclinical Development: pKa-Driven Solubility Optimization

The low pKa (2.47) of this compound facilitates salt formation and ionization at physiological pH, offering formulation advantages over less acidic positional isomers . This property is especially valuable for oral drug development programs where aqueous solubility is a limiting factor for bioavailability .

Process Chemistry: Intermediate for Fluorinated Pharmaceuticals

As a versatile intermediate, this compound is employed in the synthesis of fluorinated indazole-containing pharmaceuticals and agrochemicals. The -CF₃ group provides enhanced lipophilicity and metabolic stability to downstream products, while the carboxylic acid serves as a convenient attachment point for further functionalization . Its commercial availability at 95–97% purity supports reliable process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.